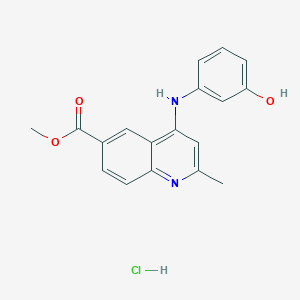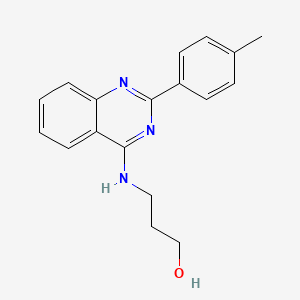
3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol typically involves the reaction of 2-p-tolylquinazolin-4-amine with propanol under specific conditions. The quinazoline scaffold can be synthesized through the reaction of benzaldehyde and sodium hydrogen sulfite in N-dimethylacetamide (DMAc), followed by chlorination with POCl3 or POCl3/PCl5 to afford 4-chloro-2-phenylquinazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
Major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and substituted quinazoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of carbonic anhydrase IX and XII by binding to their active sites, thereby disrupting their function . This inhibition can lead to reduced tumor growth and proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-amine: Another quinazoline derivative with similar biological activities.
4-Chloro-2-phenylquinazoline: Known for its antiviral properties.
N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine: Exhibits significant antiviral activity against bovine viral diarrhea virus.
Uniqueness
3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol stands out due to its specific structural features, such as the p-tolyl group and the propanol moiety, which contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[[2-(4-methylphenyl)quinazolin-4-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-7-9-14(10-8-13)17-20-16-6-3-2-5-15(16)18(21-17)19-11-4-12-22/h2-3,5-10,22H,4,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEPZTNRZZVKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641721 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] pentanoate](/img/structure/B7743177.png)
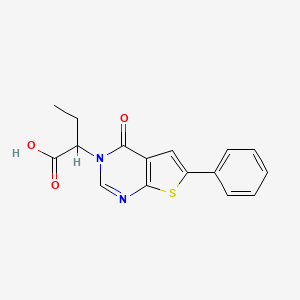
![2-(12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7743187.png)
![3-(2-Oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7743194.png)
![N-propan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7743208.png)
![11-Methyl-n-propyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B7743211.png)
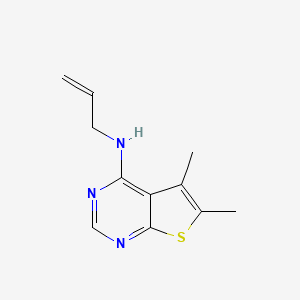
![4-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743227.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-(4-oxo-2-phenylquinazolin-3-yl)propanamide](/img/structure/B7743243.png)
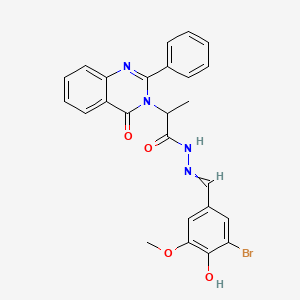
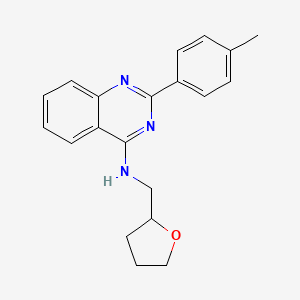
![N',N'-diethyl-N-[2-(4-methylphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride](/img/structure/B7743278.png)
![3-[(6-Methoxycarbonyl-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743280.png)
